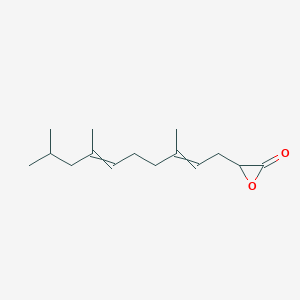
Agn-PC-0jsz0N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The preparation of Agn-PC-0jsz0N involves several synthetic routes and reaction conditions. One common method for synthesizing similar compounds, such as silver nanoparticles, involves using hydrogen peroxide as a reducing agent. In this method, silver (I) nitrate is used as a silver precursor, aqueous ammonia as a pH adjustor, and polyvinyl pyrrolidone as a dispersant . The reaction conditions, including the concentration of polyvinyl pyrrolidone, reaction temperature, and pH, significantly influence the size and uniformity of the nanoparticles. This method is environmentally friendly and produces nanoparticles with uniform shapes under optimized conditions.
Chemical Reactions Analysis
Agn-PC-0jsz0N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, silver nitrate, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of silver ions in the presence of hydrogen peroxide and ammonia results in the formation of silver nanoparticles.
Scientific Research Applications
Agn-PC-0jsz0N has a wide range of scientific research applications. In chemistry, it is used in the synthesis of silver nanoparticles, which have applications in optoelectronics, flexible electronics, and transparent conductive materials . In biology and medicine, silver nanoparticles exhibit antibacterial properties and are used in infection treatments, wound healing, and drug delivery systems . Additionally, this compound is used in industrial applications, such as electromagnetic shielding and sensors .
Mechanism of Action
The mechanism of action of Agn-PC-0jsz0N involves its interaction with molecular targets and pathways. For instance, silver nanoparticles exert their antibacterial effects by interacting with bacterial cell membranes, leading to cell membrane disruption and the release of silver ions, which further inhibit bacterial growth . The exact molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and the generation of reactive oxygen species.
Comparison with Similar Compounds
Agn-PC-0jsz0N can be compared with other similar compounds, such as Agn-PC-0jrxgp and AgN5 . AgN5, for example, is a pentazolate complex that holds promise as a high-energy density material for explosive or propulsion applications . Compared to these compounds, this compound is unique in its specific applications in optoelectronics, flexible electronics, and biomedical fields. The differences in their chemical structures and properties highlight the versatility and potential of this compound in various scientific and industrial applications.
Properties
CAS No. |
56817-98-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3-(3,7,9-trimethyldeca-2,6-dienyl)oxiran-2-one |
InChI |
InChI=1S/C15H24O2/c1-11(2)10-13(4)7-5-6-12(3)8-9-14-15(16)17-14/h7-8,11,14H,5-6,9-10H2,1-4H3 |
InChI Key |
NLGGJCYNOGWSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=CCCC(=CCC1C(=O)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















